REACTION_CXSMILES
|
[OH:1][CH:2]1[C:6]([CH3:8])([CH3:7])[CH2:5][N:4](C(OCC2C=CC=CC=2)=O)[CH:3]1[CH3:19]>CO.[C].[Pd]>[CH3:19][CH:3]1[CH:2]([OH:1])[C:6]([CH3:8])([CH3:7])[CH2:5][NH:4]1 |f:2.3|
|
Name
|
benzyl (2RS,3SR)-3-hydroxy-2,4,4-trimethylpyrrolidine-1-carboxylate
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OC1C(N(CC1(C)C)C(=O)OCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
110 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
oxalic acid (144 mg) was added to the filtrate
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NCC(C1O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 512 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 123.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |